molecular formula C19H14O5 B1246645 Tetrangomycin

Tetrangomycin

Cat. No. B1246645
M. Wt: 322.3 g/mol
InChI Key: UGEKKXLEYACFTD-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetrangomycin is an angucycline antibiotic that is 3,4-dihydrotetraphene-1,7,12(2H)-trione substituted by hydroxy groups at positions 3 and 8 and a methyl group at position 3 (the 3R stereoisomer) ring system. It is an antibiotic isolated from Streptomyces sp. It is a member of phenols, a tertiary alcohol, a cyclic ketone and an angucycline antibiotic.

Scientific Research Applications

Antibacterial and Antifungal Activity

Tetrangomycin, isolated from Streptomyces sp. CAH29, demonstrates significant antibacterial and antifungal activities. It exhibits antimicrobial properties against Staphylococcus aureus, Streptococcus pyogenes, methicillin-resistant Staphylococcus aureus (MRSA), and Candida albicans. The mechanism of action includes binding to the dehydrosqualene synthase enzyme of MRSA, suggesting potential as an anti-MRSA agent (Özakin et al., 2016).

Anticancer Properties

Tetrangomycin has been found to possess anticancer properties. It decreases cytokine expression levels, including both pro-inflammatory (interleukin 1B, interleukin 2, tumor necrosis factor, interleukin L6) and anti-inflammatory (interleukin 10) cytokines, in adenocarcinomic human alveolar basal epithelial and human prostate adenocarcinoma cell lines. It also reduces Caspase 8 and 3 mRNA levels in these cells, indicating potential immunosuppressive functions and applications in cancer treatment (Özakin et al., 2016).

Antioxidant Activity

Tetrangomycin also shows moderate free radical scavenging activity, which is indicative of its potential use as an antioxidant (Özakin et al., 2016).

Agricultural Applications

In the agricultural sector, tetrangomycin has potential uses due to its antifungal activity against various plant pathogens. Studies have shown its effectiveness in controlling diseases in crops like pepper and kiwifruit, indicating its potential role as an eco-friendly pesticide (Gao et al., 2018), (Ma et al., 2018), (Wang et al., 2021).

Synthesis and Structural Elucidation

Research has also been conducted on the synthesis and structural elucidation of tetrangomycin, providing insights into its chemical properties and potential modifications for enhanced efficacy (Landells et al., 2003), (Moodie and Larsen, 2014).

Plant Growth Regulation

Non-medical application antibiotics, including tetramycins A and B, have been investigated for their plant growth-regulating activities. These antibiotics exhibit growth-promoting activities and are considered as eco-friendly biopreparations, suggesting their use in enhancing agricultural crop yields (Boikova et al., 2019).

properties

Product Name

Tetrangomycin

Molecular Formula

C19H14O5

Molecular Weight

322.3 g/mol

IUPAC Name

(3R)-3,8-dihydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione

InChI

InChI=1S/C19H14O5/c1-19(24)7-9-5-6-11-16(14(9)13(21)8-19)18(23)10-3-2-4-12(20)15(10)17(11)22/h2-6,20,24H,7-8H2,1H3/t19-/m1/s1

InChI Key

UGEKKXLEYACFTD-LJQANCHMSA-N

Isomeric SMILES

C[C@]1(CC2=C(C(=O)C1)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4O)O

Canonical SMILES

CC1(CC2=C(C(=O)C1)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4O)O

synonyms

tetrangomycin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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